molecular formula C10H8N2O3 B8679812 Methyl 4-oxo-1,4-dihydrocinnoline-6-carboxylate

Methyl 4-oxo-1,4-dihydrocinnoline-6-carboxylate

Cat. No. B8679812
M. Wt: 204.18 g/mol
InChI Key: APIWQCZMCBJJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07932272B2

Procedure details

To a solution of 3-acetyl-4-amino-benzoic acid methyl ester (2063 mg, 10.68 mmol) in acetic acid (39 mL) was added sulfuric acid (6.5 mL) on an ice bath, then, an aqueous solution (6.5 mL) of sodium nitrite (922 mg, 13.35 mmol) was added thereto, followed by stirring on the ice for 1 hour, and at room temperature for 2 days. The reaction mixture was concentrated until it reached half of the amount, water was added, then an aqueous solution of 2N sodium hydroxide was added on an ice bath to adjust the pH to 5. The insoluble matter was separated by filtration, then, the filtrate was extracted with ethyl acetate, the organic layer was dried over sodium sulfate and then evaporated. Diethyl ether was added to the resulting residue for solidification, the resulting solid was washed with diethyl ether, and 365 mg of the title compound (1.78 mmol, 16.6%) was obtained.
Quantity
2063 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
16.6%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([C:11](=[O:13])[CH3:12])[CH:5]=1.S(=O)(=O)(O)O.[N:20]([O-])=O.[Na+]>C(O)(=O)C>[CH3:1][O:2][C:3]([C:4]1[CH:5]=[C:6]2[C:7](=[CH:8][CH:9]=1)[NH:10][N:20]=[CH:12][C:11]2=[O:13])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
2063 mg
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)N)C(C)=O)=O
Name
Quantity
6.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
39 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated until it
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
an aqueous solution of 2N sodium hydroxide was added on an ice bath
CUSTOM
Type
CUSTOM
Details
The insoluble matter was separated by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Diethyl ether was added to the resulting residue for solidification
WASH
Type
WASH
Details
the resulting solid was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC(=O)C=1C=C2C(C=NNC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.78 mmol
AMOUNT: MASS 365 mg
YIELD: PERCENTYIELD 16.6%
YIELD: CALCULATEDPERCENTYIELD 16.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.